3,4-Dinitro-N-(prop-2-en-1-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dinitro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-2-5-11-10(14)7-3-4-8(12(15)16)9(6-7)13(17)18/h2-4,6H,1,5H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLISAOUPQIKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dinitro N Prop 2 En 1 Yl Benzamide and Analogous Derivatives
Precursor Synthesis and Functionalization Strategies
The foundational step in synthesizing the target compound is the construction of the 3,4-dinitrobenzamide (B149731) scaffold. This process begins with the synthesis of a suitable precursor, 3,4-dinitrobenzoic acid, which is then converted to the corresponding amide.
The direct nitration of benzoic acid to produce a 3,4-dinitro substitution pattern is challenging due to the directing effects of the carboxyl group. The carboxyl group is a deactivating, meta-directing group, which favors the formation of 3,5-dinitrobenzoic acid. orgsyn.org Therefore, the synthesis of the 3,4-dinitrobenzoyl scaffold typically relies on alternative strategies, most commonly the oxidation of a pre-nitrated toluene (B28343) derivative.
A prevalent industrial method involves the selective oxidation of 3,4-dinitrotoluene (B24868). google.com This precursor can be synthesized by the nitration of 3-nitrotoluene. The subsequent oxidation of the methyl group to a carboxylic acid can be achieved using various inorganic oxidizing agents, such as sodium dichromate or nitric acid, to yield 3,4-dinitrobenzoic acid. google.com Another reported method involves the oxidation of 3,4-dinitrotoluene with an ozone-oxygen mixture in the presence of a cobalt(II) acetate (B1210297) catalyst. researchgate.net These methods circumvent the difficulties of direct aromatic nitration on the benzoic acid ring to achieve the desired substitution pattern.
Table 1: Selected Synthetic Routes to Dinitrobenzoic Acid Precursors
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| Benzoic Acid | Conc. H₂SO₄, Fuming HNO₃ | 3,5-Dinitrobenzoic acid | orgsyn.org |
| 3,4-Dinitrotoluene | Na₂Cr₂O₇ or HNO₃ | 3,4-Dinitrobenzoic acid | google.com |
| 3,4-Dinitrotoluene | O₃/O₂, Cobalt(II) acetate | 3,4-Dinitrobenzoic acid | researchgate.net |
With 3,4-dinitrobenzoic acid as the precursor, the next crucial step is the formation of the amide bond. This can be achieved through two primary pathways: activation of the carboxylic acid using a coupling agent or conversion to a more reactive acyl chloride intermediate.
Carbodiimide-Mediated Coupling: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are widely used as "zero-length" crosslinkers to facilitate amide bond formation. creative-proteomics.comthermofisher.com The reaction mechanism involves the activation of the carboxyl group of 3,4-dinitrobenzoic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org This intermediate is susceptible to nucleophilic attack by an amine—in this case, allylamine (B125299) (prop-2-en-1-amine). The amine displaces the activated leaving group to form the desired amide bond, releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.comnih.gov To increase efficiency and mitigate side reactions like the hydrolysis of the O-acylisourea intermediate or its rearrangement into a stable N-acylurea, additives such as N-hydroxysuccinimide (NHS) are often included. creative-proteomics.comwikipedia.org
Acyl Chloride Reactions: A more traditional and highly effective method involves converting the carboxylic acid to its corresponding acyl chloride. chemguide.co.ukstudysmarter.co.uk 3,4-Dinitrobenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce 3,4-dinitrobenzoyl chloride. fishersci.it This acyl chloride is a highly reactive electrophile. The subsequent reaction with allylamine proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding 3,4-Dinitro-N-(prop-2-en-1-yl)benzamide. libretexts.org This reaction is typically rapid and often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.it
Table 2: Comparison of Amide Bond Formation Methods
| Method | Activating Agent | Key Intermediate | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Carbodiimide | EDC, DCC | O-acylisourea | Aprotic solvent (e.g., DMF, DCM), room temp. | Mild conditions, high yields | Cost of reagents, potential for N-acylurea side product |
| Acyl Chloride | SOCl₂, (COCl)₂ | Acyl chloride | Aprotic solvent (e.g., DCM, THF), often with base | High reactivity, cost-effective | Harsh reagents, generation of HCl byproduct |
Introduction of the N-Prop-2-en-1-yl (N-Allyl) Moiety
The N-allyl group can be introduced either by using allylamine during the initial amide bond formation step as described above, or by subsequent alkylation of a pre-formed 3,4-dinitrobenzamide.
The direct N-alkylation of a primary amide like 3,4-dinitrobenzamide with an allyl halide (e.g., allyl bromide) presents a viable synthetic route. However, the amide nitrogen is generally not a strong nucleophile due to resonance delocalization of its lone pair of electrons into the carbonyl group. stackexchange.com Consequently, the reaction often requires the use of a strong base, such as sodium hydride (NaH), to deprotonate the amide, forming a more nucleophilic amidate anion. stackexchange.com This anion can then react with the allyl halide in an Sₙ2 reaction to form the N-alkylated product. Care must be taken to control reaction conditions to avoid potential side reactions.
A more recent development involves the Hofmann N-alkylation reaction, which can be achieved using only catalytic amounts of alkyl halides in the presence of alcohols, providing a more practical and efficient method. rsc.org
Modern synthetic chemistry offers more sophisticated methods for N-alkylation that bypass the need for stoichiometric strong bases. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for these transformations. rsc.org One approach involves a palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids, which provides a direct route to N-allylbenzamide derivatives. nih.govacs.org Although this builds the allyl group from a propargyl precursor, it represents an advanced strategy for creating substituted N-allyl amides.
Other catalytic systems, such as those using cobalt nanoparticles, have been developed for the N-alkylation of benzamides with alcohols (e.g., allyl alcohol) through a "borrowing hydrogen" mechanism. nih.govresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide to form an enamine or imine intermediate, followed by reduction by the metal-hydride catalyst to yield the N-alkylated amide. nih.gov These methods are part of a growing trend towards more sustainable and atom-economical synthetic processes. rsc.org
Stereoselective Synthesis Approaches for Chiral Analogues
While this compound itself is achiral, the synthesis of chiral analogues is a significant area of research, particularly for applications in asymmetric catalysis and medicinal chemistry. Stereoselectivity can be introduced by modifying the N-allyl group or the benzamide (B126) backbone.
A prominent strategy for creating chiral derivatives from N-allyl benzamides involves enantioselective oxidative cyclization. organic-chemistry.orgnih.govacs.org Using a chiral catalyst, such as a triazole-substituted iodoarene, N-allyl benzamides can be converted into highly enantioenriched oxazolines and oxazines. organic-chemistry.orgnih.govchemrxiv.org The reaction proceeds through an iodine(III)-mediated mechanism where the catalyst activates the N-allyl amide, facilitating an intramolecular cyclization that constructs a new stereocenter. organic-chemistry.org This method has been shown to be effective for a broad range of substrates, allowing for the construction of various chiral five- and six-membered N-heterocycles with high yields and excellent enantioselectivity. acs.orgchemrxiv.org These chiral heterocyclic products can then serve as versatile intermediates for further synthetic transformations. nih.gov
Exploration of Novel and Green Chemistry Synthetic Routes for Dinitrobenzamide Analogues
The pursuit of sustainable chemical manufacturing has spurred research into novel and environmentally benign synthetic methodologies for dinitrobenzamide analogues. thepharmajournal.com These green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthetic routes. thepharmajournal.com
One promising green approach is the use of microwave irradiation to accelerate reactions. For instance, a one-pot, multicomponent synthesis of thalidomide (B1683933) and its analogues has been developed using microwave assistance. This method involves the reaction of an array of cyclic anhydrides with glutamic acid and ammonium (B1175870) chloride in the presence of a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP). The reactions are completed within minutes and result in good isolated yields, demonstrating a significant improvement in efficiency and a reduction in reaction time compared to conventional heating methods. researchgate.net
Another key area of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. ucsb.edu Research into micellar catalysis, where reactions are conducted in water using designer surfactants, has shown success in various organic transformations. Nanoreactors formed from surfactants like TPGS-750-M can facilitate reactions such as radical-based trifluoromethylations in water at room temperature, thereby eliminating the need for volatile and often toxic organic solvents. ucsb.edu While not yet specifically applied to this compound, these principles offer a pathway for developing greener syntheses for dinitrobenzamide analogues.
The direct conversion of arenes to benzamide derivatives via electrophilic aromatic substitution represents another innovative route. The use of cyanoguanidine as a reagent in the presence of a Brønsted superacid like triflic acid allows for the direct carboxamidation of arenes. This method avoids the need for pre-functionalized starting materials, potentially shortening the synthetic sequence and reducing waste. nih.gov
Furthermore, the development of catalytic systems that are efficient and recyclable is a cornerstone of green chemistry. For example, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully applied to functionalize benzamide derivatives. nih.gov The stability of the N-triflylbenzamide group under these conditions allows for the synthesis of complex molecules with high yields. nih.gov The use of palladium catalysis, for instance, enables the coupling of various substrates, including challenging heterocyclic and sterically hindered compounds. thepharmajournal.com
Optimization of Reaction Conditions and Yields in Complex Benzamide Derivative Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of complex benzamide derivatives like this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and the nature and stoichiometry of reagents.
A general procedure for the synthesis of N-benzamides involves the reaction of an acid chloride with an amine. nanobioletters.com The optimization of this fundamental reaction can significantly impact the outcome. For instance, in the synthesis of certain benzamide derivatives, the reaction of a benzoyl chloride with trifluoromethanesulfonamide (B151150) and triethylamine (B128534) in diethyl ether requires refluxing for 2 hours to achieve a good yield. nih.gov
In other cases, temperature plays a crucial role. For the synthesis of N-allyl-3,4-dinitropyrazole, a related energetic material, the reaction of 3,4-dinitropyrazole with allyl bromide in acetonitrile (B52724) with triethylamine is heated to 60 °C for 12 hours. nih.gov Similarly, the synthesis of N-(4-aminobenzamide) derivatives can be achieved through the hydrogenation of the corresponding nitro compounds using 10% Pd-C as a catalyst for 5 hours. researchgate.net
The choice of coupling agent is also a critical factor in amide bond formation, particularly when starting from a carboxylic acid and an amine. Carbodiimide derivatives are commonly used for this purpose. researchgate.net In the synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide, the reaction between 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol and 3,5-dinitrobenzoic acid is facilitated by a carbodiimide derivative or boric acid at room temperature. researchgate.net
Solvent selection can also influence reaction efficiency. While many amide syntheses are performed in organic solvents like dichloromethane (B109758) or diethyl ether, the development of reactions in greener solvents or even under solvent-free conditions is an active area of research. nih.govnanobioletters.com Microwave irradiation, as mentioned previously, can not only accelerate reactions but also enable syntheses to be carried out without a solvent, which can lead to higher yields and easier purification. researchgate.net
The following interactive data table summarizes the optimization of reaction conditions for an amide synthesis, illustrating the impact of catalyst, oxidant, temperature, and solvent on the product yield.
| Entry | Catalyst (mg) | Oxidant (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 20 | - | - | 60 | 60 | 0 |
| 2 | 20 | 1.5 | - | 60 | 60 | 0 |
| 3 | 20 | 1.5 | - | 80 | 60 | 70 |
| 4 | 30 | 1.5 | - | 80 | 45 | 85 |
| 5 | 30 | - | Ethanol | 80 | 60 | 0 |
| 6 | 30 | - | Acetonitrile | 80 | 60 | 0 |
| 9 | 30 | 1.5 | - | MW (300W) | 10 | 90 |
Data adapted from a study on the optimization of amide synthesis. researchgate.net
This table clearly demonstrates that a combination of increased catalyst loading, the presence of an oxidant, and elevated temperature significantly improves the yield. Furthermore, the use of microwave irradiation provides the highest yield in the shortest reaction time. researchgate.net
Chemical Reactivity and Transformation Pathways of 3,4 Dinitro N Prop 2 En 1 Yl Benzamide
Reactivity Profiles of Aromatic Nitro Groups
The presence of two nitro groups on the aromatic ring makes it highly electrophilic and governs a significant portion of the molecule's reactivity. These groups act as strong deactivating and meta-directing substituents in electrophilic aromatic substitution, but more importantly, they strongly activate the ring towards nucleophilic attack and are themselves susceptible to reduction.
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to a variety of nitrogen-containing functional groups. jsynthchem.comjsynthchem.com In a molecule with multiple nitro groups like 3,4-Dinitro-N-(prop-2-en-1-yl)benzamide, the reduction process can be controlled to achieve either partial or complete reduction, leading to a diversification of potential products.
The reaction pathway depends heavily on the choice of reducing agent and the reaction conditions. Strong catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Raney Nickel) typically results in the exhaustive reduction of both nitro groups to their corresponding amino groups, yielding 3,4-Diamino-N-(prop-2-en-1-yl)benzamide. jsynthchem.com
Conversely, selective reduction of one nitro group is achievable using specific reagents. Reagents like sodium sulfide (B99878) (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) are commonly employed for the chemoselective reduction of one nitro group in dinitro-aromatic compounds. acs.orgstackexchange.com In substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. echemi.com For this compound, this suggests that the nitro group at the 4-position would be selectively reduced over the more hindered 3-position.
Pathway diversification can also lead to intermediate reduction products such as nitroso and hydroxylamine (B1172632) species. nih.govresearchgate.net Careful control of reagents and conditions, for instance using zinc metal in aqueous ammonium chloride, can favor the formation of aryl hydroxylamines. nih.gov The stepwise reduction pathways allow for the synthesis of various derivatives, as outlined in the table below. nih.govresearchgate.net
| Reducing Agent/Condition | Primary Product(s) | Pathway |
|---|---|---|
| H₂, Pd/C or PtO₂ | 3,4-Diamino-N-(prop-2-en-1-yl)benzamide | Complete reduction of both nitro groups |
| (NH₄)₂S or Na₂S | 4-Amino-3-nitro-N-(prop-2-en-1-yl)benzamide | Selective reduction of the less hindered nitro group |
| Zn, NH₄Cl(aq) | 4-Hydroxylamino-3-nitro-N-(prop-2-en-1-yl)benzamide | Partial reduction to hydroxylamine |
| SnCl₂, HCl | 3,4-Diamino-N-(prop-2-en-1-yl)benzamide | Complete reduction |
Aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, are activated towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of a leaving group re-aromatizes the ring to yield the substitution product.
For SNAr to occur, a suitable leaving group (typically a halide) must be present on the ring. In the parent this compound, there are no such leaving groups. However, if a derivative containing a leaving group, for instance at the C-1, C-2, C-5, or C-6 position, were considered, the dinitro substitution pattern would dictate the regioselectivity of the nucleophilic attack. The activation is strongest at positions ortho and para to the nitro groups.
In a hypothetical 1-chloro-3,4-dinitrobenzene (B146266) derivative, nucleophilic attack would be directed to the C-1 position, which is ortho to the C-2 nitro group and para to the C-5 nitro group (relative to the leaving group's position). The negative charge of the Meisenheimer complex would be effectively delocalized onto the oxygen atoms of both nitro groups, stabilizing the intermediate and facilitating the reaction. nih.gov The nitro groups themselves can, under very harsh conditions, act as leaving groups, but this is less common. acs.org
| Position of Leaving Group (e.g., Cl) | Most Favorable Position for Nucleophilic Attack | Reason for Activation |
|---|---|---|
| C-1 (Amide at C-1) | C-1 | Ortho to NO₂ at C-2, Para to NO₂ at C-5 (hypothetical) |
| C-2 | C-2 | Ortho to amide at C-1, Ortho to NO₂ at C-3 |
| C-5 | C-5 | Ortho to NO₂ at C-4, Meta to NO₂ at C-3 |
| C-6 | C-6 | Ortho to NO₂ at C-1 (hypothetical), Para to NO₂ at C-3 |
Nitroaromatic compounds are generally resistant to oxidative degradation due to the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack by common oxidizing agents. nih.gov However, under the highly reactive conditions of advanced oxidation processes (AOPs), which generate powerful oxidizing species like hydroxyl radicals (•OH), decomposition can be induced. acs.orgnih.gov
AOPs, such as the Electro-Fenton process or UV/H₂O₂ systems, are capable of mineralizing robust organic pollutants. nih.gov The degradation of this compound would likely proceed through several stages. The initial attack by hydroxyl radicals could occur on the aromatic ring, leading to the formation of hydroxylated intermediates like dinitrophenols. dss.go.thacs.org Alternatively, oxidation could target the N-allyl side chain.
Studies on the degradation of dinitrotoluenes (DNT) show pathways involving initial denitration or oxidation of the alkyl group, followed by ring hydroxylation and subsequent cleavage. nih.govdtic.milnih.gov For this compound, this suggests a pathway involving the formation of 3,4-dinitrophenol (B1215509) derivatives, followed by cleavage of the aromatic ring to yield smaller, short-chain carboxylic acids (e.g., oxalic acid, glyoxylic acid) and eventually complete mineralization to CO₂, H₂O, and inorganic nitrogen species. dtic.mil
Reactions Involving the Prop-2-en-1-yl (Allyl) Moiety
The allyl group provides a second major center of reactivity in the molecule, distinct from the aromatic system. Its reactivity is centered on the carbon-carbon double bond and the adjacent allylic carbon.
The alkene double bond of the allyl group is susceptible to electrophilic addition reactions. Reagents such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can add across the double bond. The reaction with HBr, for example, would proceed via a carbocation intermediate, following Markovnikov's rule to place the bromine atom on the more substituted carbon, though in this terminal alkene, this leads to the secondary halide.
While the amide nitrogen is somewhat remote, its electronic influence is minimal, and standard alkene reactions are expected. Halogenation with reagents like t-BuOCl–NaI in the presence of amides can lead to haloamidation products, though complex piperazine (B1678402) structures have also been observed in reactions with N-allyltrifluoromethanesulfonamide. researchgate.net
Direct nucleophilic addition to the unactivated double bond is generally unfavorable. However, the allyl group is an excellent substrate in transition metal-catalyzed reactions. For instance, palladium-catalyzed reactions can activate the allyl group, making it susceptible to attack by nucleophiles. nih.gov This constitutes a form of allylic substitution rather than a direct addition to the double bond.
| Reagent | Reaction Type | Expected Major Product Moiety |
|---|---|---|
| HBr | Electrophilic Addition | -NH-CH₂-CH(Br)-CH₃ |
| Br₂ | Electrophilic Addition | -NH-CH₂-CH(Br)-CH₂Br |
| H₂O, H⁺ | Electrophilic Addition (Hydration) | -NH-CH₂-CH(OH)-CH₃ |
| Nu⁻, Pd(0) catalyst | Nucleophilic Allylic Substitution | -NH-CH(Nu)-CH=CH₂ and/or -NH-CH₂-CH=CH(Nu) |
The allyl group is particularly susceptible to radical reactions at the allylic position—the carbon atom adjacent to the double bond. The C-H bonds at this position are weaker than typical sp³ C-H bonds because their homolytic cleavage leads to a resonance-stabilized allyl radical. libretexts.org
This unique stability drives the regioselectivity of certain radical reactions. For instance, in the presence of a low concentration of bromine, often generated using N-bromosuccinimide (NBS) and a radical initiator (e.g., UV light), allylic substitution occurs in preference to addition at the double bond. libretexts.org This reaction, known as the Wohl-Ziegler reaction, would replace one of the allylic hydrogens with a bromine atom. libretexts.org
The resulting allyl radical intermediate has two resonance forms, which can lead to the formation of rearranged products if the initial alkene is unsymmetrical. youtube.com For the terminal allyl group in this compound, radical abstraction would form a primary radical that is in resonance with a secondary radical, but reaction of the terminal radical with a halogen would regenerate the starting constitutional isomer of the halide. Other radical-mediated processes include radical additions across the double bond and cyclization reactions initiated by amidyl radicals under specific photoredox conditions. acs.org
Reactivity of the Amide Linkage
The amide bond is a cornerstone of organic chemistry and biology, known for its relative stability. libretexts.org In this compound, the reactivity of this linkage is significantly influenced by the strongly electron-withdrawing 3,4-dinitrophenyl group.
Hydrolytic Stability and Amide Bond Cleavage Mechanisms
Amide bonds are generally resistant to hydrolysis, requiring acidic or basic conditions and often elevated temperatures for cleavage. libretexts.orglibretexts.orglibretexts.org The hydrolysis of amides can proceed through either acid-catalyzed or base-catalyzed mechanisms.
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. libretexts.orglibretexts.org Subsequent proton transfer and elimination of the amine moiety lead to the formation of the corresponding carboxylic acid and amine.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid.
The hydrolytic stability of this compound is expected to be influenced by the dinitroaromatic ring. Electron-withdrawing groups on the acyl portion of an amide can facilitate nucleophilic attack at the carbonyl carbon, potentially increasing the rate of hydrolysis. Studies on related dinitrobenzamide prodrugs have shown that they can undergo hydrolysis, sometimes facilitated by enzymes. nih.govresearchgate.net While amides are generally stable, certain structural features can lead to unexpected instability. nih.gov For instance, the presence of neighboring groups capable of intramolecular catalysis can significantly accelerate amide bond cleavage. nih.govresearchgate.net
The expected products of complete hydrolysis of this compound would be 3,4-dinitrobenzoic acid and allylamine (B125299).
Table 1: General Conditions for Amide Hydrolysis
| Condition | Reagents | General Outcome |
|---|---|---|
| Acidic | Strong acid (e.g., HCl, H₂SO₄), water, heat | Carboxylic acid and ammonium salt |
Functional Group Interconversions at the Amide Nitrogen
The secondary amide functionality in this compound allows for various functional group interconversions at the nitrogen atom. These transformations can alter the properties and subsequent reactivity of the molecule.
One common reaction is N-alkylation . The amide proton can be removed by a strong base to form an amidate anion, which can then act as a nucleophile towards an alkylating agent, such as an alkyl halide. rsc.org This would result in the formation of a tertiary amide. The presence of the electron-withdrawing dinitrobenzoyl group would increase the acidity of the N-H proton, potentially facilitating deprotonation.
Another potential transformation is the conversion of the amide to other nitrogen-containing functional groups. For instance, amides can be used as nitrogen sources in certain transition metal-catalyzed cross-coupling reactions to form new C-N bonds, although this often involves cleavage of the amide C-N bond. researchgate.net
The amide nitrogen can also participate in various cyclization and condensation reactions, depending on the specific reagents and reaction conditions employed. While specific examples for this compound are not documented, the general reactivity patterns of secondary amides provide a framework for predicting potential transformations. ub.edualmerja.comsolubilityofthings.comorganic-chemistry.orgimperial.ac.uk
Table 2: Potential Functional Group Interconversions at the Amide Nitrogen
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Tertiary amide |
| Reduction | Strong reducing agent (e.g., LiAlH₄) | Secondary amine |
Advanced Spectroscopic and Structural Characterization of 3,4 Dinitro N Prop 2 En 1 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the proton and carbon framework, as well as their connectivity, can be assembled.
High-Resolution ¹H and ¹³C NMR Analysis
Detailed ¹H and ¹³C NMR data provides the primary insight into the molecular skeleton of 3,4-Dinitro-N-(prop-2-en-1-yl)benzamide.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the dinitrobenzoyl group and the protons of the N-allyl substituent. The aromatic region would likely display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. The proton on C2 would appear as a doublet, the proton on C5 as a doublet of doublets, and the proton on C6 as a doublet. The N-allyl group would present characteristic signals for the methylene (B1212753) protons adjacent to the nitrogen, the vinylic proton, and the terminal vinylic protons, each with specific chemical shifts and coupling constants that reveal their electronic environment and spatial relationships.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. This includes the carbonyl carbon of the amide, the six carbons of the dinitrophenyl ring (with two carbons bearing nitro groups appearing at lower field), and the three carbons of the allyl group. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carbonyl (C=O) | - | ~164 |
| Aromatic C1 | - | ~135 |
| Aromatic C2 | ~8.6 (d) | ~122 |
| Aromatic C3 | - | ~148 |
| Aromatic C4 | - | ~145 |
| Aromatic C5 | ~8.3 (dd) | ~128 |
| Aromatic C6 | ~8.0 (d) | ~118 |
| N-CH₂ | ~4.1 (m) | ~43 |
| CH=CH₂ | ~5.9 (m) | ~133 |
| CH=CH₂ | ~5.2 (m) | ~117 |
| Amide N-H | ~9.0 (t) | - |
Note: The data in this table is predicted and serves as an illustrative example of expected values. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent aromatic protons (H5 and H6) and within the entire spin system of the N-allyl group, confirming the -CH₂-CH=CH₂ connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the amide proton (N-H) and the carbonyl carbon, as well as the N-CH₂ carbons. Correlations from the N-CH₂ protons to the carbonyl carbon and the vinylic carbons would firmly establish the connection of the allyl group to the benzamide (B126) nitrogen. Furthermore, correlations from the aromatic protons to neighboring carbons would confirm the substitution pattern on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₉N₃O₅), the exact mass can be calculated and compared to the experimentally determined value. This comparison allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Data Table: HRMS Data
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 252.0615 | Experimental data required |
| [M+Na]⁺ | 274.0434 | Experimental data required |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Loss of the allyl group: Cleavage of the N-C bond could lead to the formation of a 3,4-dinitrobenzamide (B149731) cation.
Amide bond cleavage: Fragmentation of the amide bond could result in the formation of a 3,4-dinitrobenzoyl cation.
Loss of nitro groups: Sequential or concerted loss of NO₂ groups from the aromatic ring is another common fragmentation pathway for nitroaromatic compounds.
Mapping these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are invaluable for identifying the functional groups present.
For this compound, key vibrational bands would include:
N-H Stretch: A characteristic band for the amide N-H group, typically appearing in the region of 3300 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl group would appear just below 3000 cm⁻¹.
C=O Stretch: A strong absorption band for the amide carbonyl group (Amide I band) would be prominent, typically around 1650 cm⁻¹.
N-O Stretches (Nitro Groups): Strong, characteristic asymmetric and symmetric stretching bands for the NO₂ groups would be expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
C=C Stretch: The stretching vibration of the vinylic C=C bond in the allyl group would appear around 1640 cm⁻¹.
N-H Bend: The amide N-H bending vibration (Amide II band) is typically found around 1550 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro groups and the C=C double bond, which often give strong Raman signals.
Interactive Data Table: Key IR and Raman Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 | Weak |
| Aromatic C-H Stretch | ~3100-3000 | Moderate |
| Aliphatic C-H Stretch | ~2980-2850 | Moderate |
| C=O Stretch (Amide I) | ~1650 (Strong) | Moderate |
| C=C Stretch (Vinyl) | ~1640 (Moderate) | Strong |
| N-H Bend (Amide II) | ~1550 (Moderate) | Weak |
| NO₂ Asymmetric Stretch | ~1530 (Strong) | Moderate |
| NO₂ Symmetric Stretch | ~1340 (Strong) | Strong |
Note: The data in this table represents typical frequency ranges for the indicated functional groups.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.
For a compound of this nature, obtaining single crystals suitable for X-ray diffraction would be the first critical step. This is often achieved by slow evaporation of a saturated solution of the compound. Once a suitable crystal is mounted on a diffractometer, the diffraction pattern is collected and the data processed to solve the crystal structure.
The table below presents representative crystallographic data for an analogous compound, N-Ethyl-3,5-dinitrobenzamide, to illustrate the type of information obtained from an X-ray crystallographic study.
| Parameter | Value |
|---|---|
| Chemical Formula | C9H9N3O5 |
| Molecular Weight | 239.19 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.854 (1) |
| b (Å) | 10.488 (2) |
| c (Å) | 10.851 (2) |
| α (°) | 101.49 (3) |
| β (°) | 97.84 (3) |
| γ (°) | 95.25 (3) |
| Volume (Å3) | 532.26 (19) |
| Z | 2 |
Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable analytical technique for the purity assessment of synthesized compounds and the identification and isolation of any analogues or impurities. This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
For this compound, a reversed-phase HPLC (High-Performance Liquid Chromatography) method would likely be developed. The compound would be dissolved in a suitable solvent and injected into the LC system. The separation would be achieved on a C18 column, with a mobile phase gradient typically consisting of water and an organic solvent like acetonitrile (B52724), often with a small amount of an acid such as formic acid to improve peak shape.
The eluent from the HPLC column would be introduced into the mass spectrometer. An electrospray ionization (ESI) source would be suitable for this compound, likely operating in negative ion mode due to the presence of the acidic amide proton and the electron-withdrawing nitro groups. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the target compound. Tandem mass spectrometry (MS/MS) could be employed to fragment the parent ion, providing structural information and enhancing the specificity of the analysis.
The purity of the sample is determined by integrating the peak area of the main compound and any impurities in the chromatogram. The high sensitivity of LC/MS allows for the detection of even trace levels of by-products or starting materials. This technique is also crucial for the isolation of analogues, where fractions corresponding to different peaks in the chromatogram can be collected for further characterization. The development and validation of such an LC/MS/MS method would be crucial for the quality control of this compound. researchgate.net
The table below outlines a hypothetical set of parameters for an LC/MS method for the analysis of this compound, based on general procedures for similar aromatic nitro compounds.
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient from 5% to 95% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Analysis Mode | Full Scan and/or Multiple Reaction Monitoring (MRM) |
Theoretical and Computational Investigations of 3,4 Dinitro N Prop 2 En 1 Yl Benzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) for Ground State Geometry and Electronic Configuration
No published studies were found that specifically detail the use of Density Functional Theory to determine the optimized ground state geometry and electronic configuration of 3,4-Dinitro-N-(prop-2-en-1-yl)benzamide.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Descriptors
There is no available research that analyzes the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, or other reactivity descriptors for this compound.
Electrostatic Potential Mapping for Charge Distribution
A specific electrostatic potential map for this compound, which would illustrate its charge distribution and potential sites for electrophilic or nucleophilic attack, has not been published in the scientific literature.
Mechanistic Exploration via Computational Chemistry
Transition State Characterization for Key Reaction Pathways
No computational studies characterizing the transition states for any key reaction pathways involving this compound could be located.
Calculation of Reaction Energetics and Activation Barriers
Similarly, there is a lack of published data on the calculated reaction energetics and activation barriers for reactions involving this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a crucial first step in understanding the three-dimensional structure and flexibility of this compound. This process involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. Due to the presence of several rotatable bonds—specifically around the amide linkage and the connection of the propenyl group—the molecule can adopt various conformations.
A systematic conformational search would typically be performed using computational methods such as molecular mechanics or, for higher accuracy, quantum mechanical calculations. The goal is to map the potential energy surface of the molecule as a function of key dihedral angles. For instance, the orientation of the prop-2-en-1-yl group relative to the benzamide (B126) core and the planarity of the amide group are critical factors. In similar structures, like 3,5-Dinitro-N-(4-nitrophenyl)benzamide, the amide fragment often adopts an anti-configuration. nih.govresearchgate.net The dihedral angle between the benzene (B151609) ring and other parts of the molecule, such as a thiazole (B1198619) ring in 3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate, has been observed to be significant, indicating non-planar arrangements. nih.gov
Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Range (degrees) |
| O=C-N-C | Amide bond torsion | ~180 (trans) or ~0 (cis) |
| C-C-N-C | Phenyl ring to amide linkage | Variable, influencing planarity |
| C-N-C-C | Amide linkage to propenyl group | 0 to 360 |
| C-C-C=C | Propenyl group flexibility | Variable |
Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time. rsc.org By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or in a crystalline state. These simulations can help identify the most populated conformational states at a given temperature and the transitions between them, offering a more realistic picture of the molecule's flexibility than a static conformational analysis.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry allows for the prediction of various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. nih.gov The accurate prediction of ¹H and ¹³C NMR spectra can be invaluable for structure elucidation and verification.
The process typically involves:
Geometry Optimization: The three-dimensional structure of the most stable conformer(s) of this compound is optimized using quantum mechanical methods, such as Density Functional Theory (DFT).
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. These are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
Different levels of theory and basis sets can be employed, and the choice of method can impact the accuracy of the prediction. github.io Data-driven and ab initio techniques are two common approaches for these calculations. nih.gov For complex molecules, it is often necessary to perform a Boltzmann-weighted average of the predicted shifts for all significantly populated conformers to obtain a spectrum that is comparable to experimental results.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.5 - 9.0 | 120 - 150 |
| Amide NH | 8.0 - 9.5 | - |
| Vinylic CH= | 5.8 - 6.2 | 130 - 140 |
| Vinylic =CH₂ | 5.1 - 5.4 | 115 - 125 |
| Allylic CH₂ | 4.0 - 4.5 | 40 - 50 |
| Carbonyl C=O | - | 160 - 170 |
Note: These are estimated ranges and the actual values would depend on the specific computational method and solvent model used.
Modeling of Intermolecular Interactions and Non-Covalent Forces
The arrangement of molecules in the solid state and their interactions in solution are governed by intermolecular and non-covalent forces. For this compound, key interactions would include hydrogen bonds, π-π stacking, and van der Waals forces.
Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the carbonyl group can act as acceptors. In related crystal structures, such as 3,5-Dinitro-N-(4-nitrophenyl)benzamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. nih.govresearchgate.net
π-π Stacking: The electron-deficient dinitrophenyl ring can participate in π-π stacking interactions with other aromatic systems.
Other Non-Covalent Interactions: The nitro groups can also engage in other types of non-covalent interactions, which can influence the crystal packing. mdpi.com
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to characterize and quantify these non-covalent interactions. nih.gov These analyses provide detailed information about the nature and strength of the interactions that stabilize the crystal structure. Modeling these forces is essential for understanding the supramolecular chemistry of this compound.
Table 3: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role |
| Hydrogen Bond | N-H (amide) | O=C (carbonyl), O-N=O (nitro) | Formation of chains or sheets in solid state |
| π-π Stacking | Dinitrophenyl ring | Dinitrophenyl ring | Crystal packing stabilization |
| C-H···O | Aromatic C-H, Aliphatic C-H | O=C (carbonyl), O-N=O (nitro) | Further stabilization of molecular packing |
Mechanistic Studies of 3,4 Dinitro N Prop 2 En 1 Yl Benzamide Transformations
Unraveling Nitroreduction Pathways and Bioreductive Activation
The bioreductive activation of nitroaromatic compounds is a key area of research, particularly in the context of medicinal chemistry and toxicology. For dinitrobenzamide derivatives, this process is often initiated by the enzymatic reduction of one or both nitro groups, leading to the formation of highly reactive intermediates.
Elucidation of Electron Transfer Processes and Radical Anion Intermediates
The reduction of nitroaromatic compounds typically proceeds through a series of single-electron transfer steps. The initial electron transfer to the nitroaromatic compound results in the formation of a radical anion. This intermediate is often transient but plays a pivotal role in the subsequent reduction steps. The stability and reactivity of this radical anion are influenced by the electronic properties of the substituents on the aromatic ring.
In the case of dinitrobenzamides, the two electron-withdrawing nitro groups significantly lower the reduction potential of the molecule, making it more susceptible to enzymatic reduction. Studies on analogous dinitrobenzamide mustards have shown that bacterial nitroreductases can efficiently catalyze their reduction. nih.gov This process involves the transfer of electrons from a reduced flavin mononucleotide (FMN) cofactor within the enzyme's active site to the nitroaromatic substrate. The formation of a radical anion intermediate is a critical step in this pathway, which is then further reduced to a nitroso derivative, a hydroxylamine (B1172632), and finally an amine.
Role of Specific Enzyme Systems in Nitro Group Reduction
A variety of enzyme systems have been implicated in the reduction of nitroaromatic compounds. Of particular importance are the nitroreductases, which are found in a wide range of bacteria and some eukaryotes. For instance, the nitroreductase from Escherichia coli has been extensively studied for its ability to activate dinitrobenzamide-based prodrugs. nih.gov
In the context of mycobacteria, dinitrobenzamide derivatives have been identified as inhibitors of decaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme for cell wall biosynthesis. nih.gov The proposed mechanism of action involves the reduction of a nitro group of the dinitrobenzamide by the flavin adenine (B156593) dinucleotide (FAD) cofactor within DprE1. nih.gov This reduction leads to the formation of a reactive nitroso species, which then forms a covalent bond with a cysteine residue in the active site of the enzyme, leading to its irreversible inhibition. nih.gov While this has been studied for 3,5-dinitrobenzamides, a similar mechanism can be postulated for 3,4-Dinitro-N-(prop-2-en-1-yl)benzamide.
The table below summarizes the key enzyme systems involved in the bioreductive activation of dinitrobenzamides and their proposed roles.
| Enzyme System | Organism/Family | Role in Nitroreduction | Proposed Mechanism |
| Nitroreductase | Escherichia coli | Bioreductive activation of dinitrobenzamide prodrugs. nih.gov | Stepwise reduction of the nitro group to a cytotoxic hydroxylamine via a radical anion intermediate. nih.gov |
| Decaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1) | Mycobacterium tuberculosis | Inhibition of cell wall synthesis. nih.gov | Reduction of the nitro group to a reactive nitroso species, followed by covalent adduct formation with a cysteine residue in the enzyme's active site. nih.gov |
Detailed Investigation of Degradation Mechanisms
The environmental persistence and fate of this compound are dictated by its susceptibility to various degradation processes. These include photolytic, oxidative, and biological transformations.
Photolytic and Oxidative Degradation Pathways
Nitroaromatic compounds are known to be susceptible to photolytic and oxidative degradation. Studies on the closely related 3,5-dinitrobenzamide (B1662146) have shown that it can be decomposed in aqueous solutions using advanced oxidation processes such as UV/H₂O₂ and UV/TiO₂. nih.gov These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring and its substituents.
The proposed degradation pathway for 3,5-dinitrobenzamide involves hydroxylation of the aromatic ring, denitration (loss of a nitro group), and cleavage of the amide bond. nih.gov This leads to the formation of various organic intermediates, which are eventually mineralized to CO₂, H₂O, and inorganic ions such as NH₄⁺, NO₃⁻, and NO₂⁻. nih.gov It is plausible that this compound would undergo a similar degradation process, with the potential for additional reactions involving the N-allyl group.
The table below outlines the potential degradation products of 3,5-dinitrobenzamide in advanced oxidation processes, which can serve as a model for the degradation of this compound.
| Degradation Process | Key Reactant | Potential Intermediates of 3,5-Dinitrobenzamide | Final Products |
| UV/H₂O₂ | Hydroxyl radical (•OH) | Hydroxylated dinitrobenzamides, nitrophenols, organic acids. nih.gov | CO₂, H₂O, NH₄⁺, NO₃⁻, NO₂⁻. nih.gov |
| UV/TiO₂ | Hydroxyl radical (•OH) | Hydroxylated dinitrobenzamides, nitrophenols, organic acids. nih.gov | CO₂, H₂O, NH₄⁺, NO₃⁻, NO₂⁻. nih.gov |
Environmental Biotransformation and Metabolite Identification
The biotransformation of nitroaromatic compounds in the environment is a complex process mediated by a diverse range of microorganisms. The initial steps often involve the reduction of the nitro groups under anaerobic or aerobic conditions. This can lead to the formation of aromatic amines, which may be further degraded or incorporated into soil organic matter.
Mechanistic Insights into Organic Reactions Involving the Compound
The chemical reactivity of this compound is largely dictated by the dinitrobenzoyl and the N-allyl moieties. The electron-withdrawing nature of the two nitro groups makes the carbonyl carbon of the amide highly electrophilic and susceptible to nucleophilic attack.
The synthesis of N-substituted benzamides, including this compound, typically involves the reaction of the corresponding benzoyl chloride (3,4-dinitrobenzoyl chloride) with an amine (allylamine). This is a classic nucleophilic acyl substitution reaction. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.
Furthermore, the N-allyl group can participate in a variety of organic reactions. For instance, it can undergo electrophilic addition reactions across the double bond. The presence of the electron-withdrawing dinitrobenzamide group may influence the reactivity of the double bond. The amide nitrogen itself can also exhibit nucleophilic character under certain conditions, although its nucleophilicity is significantly reduced by the adjacent carbonyl group and the aromatic ring.
Identification of Transient Species and Reaction Intermediates
Currently, there is no published research that identifies the transient species or reaction intermediates involved in the transformations of this compound. Spectroscopic or trapping experiments, which are standard methods for detecting such ephemeral chemical entities, have not been reported for this specific compound. Consequently, any proposed reaction mechanisms would be purely speculative and lack the necessary empirical support.
Understanding the nature of these intermediates is crucial for controlling reaction pathways and optimizing the synthesis of desired products. Without this information, predicting the outcome of its reactions under various conditions is challenging.
Kinetic Studies and Reaction Order Determination
Such studies are essential for developing a quantitative understanding of the reaction mechanism and for scaling up chemical processes in an industrial setting. The lack of kinetic data for this compound highlights an area ripe for future research.
Advanced Applications in Chemical Research Involving the 3,4 Dinitro N Prop 2 En 1 Yl Benzamide Scaffold
Design of Chemical Probes for Enzyme Activity or Reaction Mechanisms
The dinitrophenyl moiety of 3,4-Dinitro-N-(prop-2-en-1-yl)benzamide is a key feature that allows for its use in the development of chemical probes, particularly for studying enzymatic activities and reaction mechanisms.
Nitroreductases (NTRs) are a class of enzymes that are overexpressed in hypoxic environments, such as those found in solid tumors. These enzymes catalyze the reduction of nitroaromatic compounds to the corresponding amino derivatives. This bio-reductive activation provides a targeted mechanism for designing probes and prodrugs. The 3,4-dinitrobenzamide (B149731) scaffold is an ideal candidate for developing probes to detect NTR activity. rsc.org
The underlying principle involves the enzymatic reduction of one or both nitro groups on the benzamide (B126) ring. This reduction leads to a significant change in the electronic properties of the molecule. For instance, a probe can be designed where the dinitroaromatic group acts as a quencher for a fluorescent reporter. Upon reduction by NTR, the quenching effect is diminished, resulting in a "turn-on" fluorescent signal. This allows for the sensitive and selective detection of NTR activity in biological systems. nih.govrsc.org A well-known example of a dinitrobenzamide used in a similar context is the anti-cancer prodrug CB1954 (2,4-dinitrobenzamide), which is activated by NTR to exert its cytotoxic effects. nih.gov
Table 1: Conceptual Design of a Nitroreductase Probe Based on this compound
| Feature | Role in the Probe | Mechanism of Action |
| 3,4-Dinitrophenyl group | Recognition and quenching moiety | Selectively reduced by nitroreductase, leading to a change in electronic properties. |
| Fluorophore (hypothetically attached) | Reporter group | Its fluorescence is initially quenched by the dinitrophenyl group. |
| N-(prop-2-en-1-yl) group | Modulator of physical properties | Can be used for further functionalization or to influence solubility and cell permeability. |
The development of such probes is crucial for diagnosing hypoxic tumors and for monitoring the efficacy of hypoxia-activated cancer therapies. rsc.org
Nitroaromatic compounds have been investigated for their interactions with nucleic acids. nih.gov These interactions can be non-covalent, such as intercalation between base pairs, or covalent, following metabolic activation. The electron-deficient nature of the dinitrophenyl ring in this compound could facilitate its intercalation into the DNA double helix.
Furthermore, the reduction of the nitro groups, either enzymatically or chemically, can generate reactive intermediates such as nitroso, hydroxylamino, and amino derivatives. These reduced species can form covalent adducts with DNA bases, leading to mutations. nih.gov This reactivity has been extensively studied in the context of the mutagenicity of nitroaromatic compounds. nih.gov While specific studies on this compound in this context are not widely reported, the known reactivity of related nitroaromatic compounds suggests its potential as a tool to probe DNA structure and reactivity. nih.govnih.gov
Development as Chiral Solvating Agents or Ligands in Advanced Analytical Separations
The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, often relying on chiral stationary phases (CSPs). The 3,5-dinitrobenzamide (B1662146) moiety is a well-established component of Pirkle-type CSPs. ekb.egirb.hr In these CSPs, the dinitrobenzoyl group acts as a π-acceptor, which can engage in π-π stacking interactions with the aromatic rings of the analyte.
The 3,4-dinitrobenzamide scaffold of the title compound can similarly be exploited. By attaching a chiral auxiliary to the N-allyl group, or by using the benzamide itself as a chiral selector, it is possible to create a chiral environment that allows for the differential interaction with enantiomers. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to the separation of the enantiomers. ekb.egresearchgate.net
Table 2: Key Interactions in Chiral Recognition by Dinitrobenzamide-based CSPs
| Type of Interaction | Description |
| π-π Stacking | The electron-deficient dinitrophenyl ring interacts with electron-rich aromatic rings of the analyte. |
| Hydrogen Bonding | The amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively. |
| Dipole-Dipole Interactions | The polar functional groups in the selector and analyte interact through dipole moments. |
| Steric Hindrance | The overall shape of the chiral selector creates a steric environment that favors the binding of one enantiomer over the other. |
The versatility of the N-allyl group allows for the synthesis of a variety of chiral selectors by reacting it with different chiral molecules, thereby tuning the enantioselectivity of the resulting CSP.
Exploration as Building Blocks for Complex Molecular Architectures in Medicinal Chemistry Research
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The this compound scaffold offers multiple points for diversification, making it an attractive starting point for the synthesis of complex molecular architectures with potential therapeutic applications.
For instance, the dinitrobenzamide scaffold has been explored for the development of anti-tubercular agents. nih.govrsc.org The nitro groups are often crucial for the mechanism of action, which can involve reductive activation within the target pathogen. Furthermore, N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities. nih.gov
The N-allyl group provides a reactive handle for further chemical modifications through various reactions such as hydroformylation, epoxidation, or click chemistry. This allows for the introduction of diverse functional groups to optimize the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. The isomerization of N-allyl amides to enamides also opens up further synthetic possibilities. nih.govacs.org
Integration into Supramolecular Chemistry and Materials Science Research (e.g., as monomers for functional polymers)
The presence of the polymerizable allyl group makes this compound a promising monomer for the synthesis of functional polymers. Polymers containing allyl functionalities are of significant interest in biomedicine and materials science due to the versatility of the allyl group for post-polymerization modifications. nih.govresearchgate.net
The polymerization of allyl monomers can proceed through various mechanisms, including free-radical polymerization. semanticscholar.org The resulting polymers would feature pendant 3,4-dinitrobenzamide groups, which could impart specific properties to the material. For example, the dinitrophenyl groups could be used for sensing applications, where their reduction leads to a colorimetric or fluorescent response.
Moreover, the hydrogen bonding capabilities of the amide group and the potential for π-π stacking of the dinitroaromatic rings could be exploited in the field of supramolecular chemistry. These non-covalent interactions can drive the self-assembly of the monomers or polymers into well-defined nanostructures, such as fibers, gels, or films. acs.org The synthesis of well-defined poly(benzamide)s has been shown to be achievable through methods like chain-growth condensation polymerization. mdpi.com
Table 3: Potential Applications of Polymers Derived from this compound
| Application Area | Rationale |
| Sensing Materials | The dinitrophenyl groups can act as reporters for reductive environments. |
| Biomedical Materials | The polymer backbone can be functionalized via the allyl group for drug delivery or tissue engineering applications. nih.gov |
| Supramolecular Assemblies | Hydrogen bonding and π-π stacking can lead to the formation of ordered materials with unique properties. |
| Functional Coatings | The polymer can be used to create surfaces with specific chemical and physical properties. |
Future Research Directions and Emerging Avenues for 3,4 Dinitro N Prop 2 En 1 Yl Benzamide Chemistry
Development of Highly Diastereo- and Enantioselective Synthetic Routes
While the synthesis of achiral 3,4-Dinitro-N-(prop-2-en-1-yl)benzamide can be readily achieved, a significant future direction lies in the development of synthetic routes to chiral derivatives with high levels of stereocontrol. The N-allyl group serves as a versatile handle for introducing stereocenters. Future research could focus on asymmetric transformations of this moiety. For instance, enantioselective oxidative cyclization of the N-allyl group, a reaction demonstrated on other N-allyl carboxamides, could lead to the formation of highly enantioenriched oxazolines. chemrxiv.org These chiral heterocycles are valuable building blocks in medicinal chemistry and chiral ligand synthesis.
Another promising avenue is the diastereoselective and enantioselective functionalization of the alkene. This could include asymmetric dihydroxylation, epoxidation, or aminohydroxylation reactions, which would introduce chiral centers adjacent to the amide nitrogen. The development of chiral catalysts, whether transition-metal-based or organocatalytic, that can effectively control the stereochemical outcome of these transformations in the presence of the dinitroaromatic system will be a key challenge. Success in this area would provide access to a new library of chiral building blocks derived from this compound.
Table 1: Potential Asymmetric Transformations of this compound This table is illustrative and outlines potential research goals, as specific data for this compound is not currently available.
| Transformation | Potential Chiral Product | Catalyst Type | Desired Outcome |
|---|---|---|---|
| Enantioselective Oxidative Cyclization | Chiral Oxazolines | Chiral Iodoarene Catalysts | High enantiomeric excess (>95% ee) |
| Asymmetric Dihydroxylation | Chiral Diols | Osmium/Chiral Ligand | High diastereoselectivity and enantioselectivity |
| Asymmetric Epoxidation | Chiral Epoxides | Chiral Ketone Catalysts | Control over facial selectivity |
Exploration of Novel Reactivity Patterns under Diverse Catalytic Conditions
The interplay between the N-allyl group and the electron-withdrawing dinitro-substituted benzene (B151609) ring suggests that this compound could exhibit novel reactivity under various catalytic conditions. Future research should explore its behavior in reactions that can leverage these features. For example, transition metal-catalyzed reactions involving the N-allyl group, such as Heck couplings, Tsuji-Trost reactions, or metathesis, could be investigated. The electronic nature of the benzamide (B126) moiety is expected to influence the reactivity of the allyl group, potentially leading to unique outcomes compared to more electron-rich N-allylbenzamides.
Furthermore, the dinitroaromatic ring itself presents opportunities for catalytic transformations. Selective reduction of one or both nitro groups could provide access to a range of aminobenzamide derivatives, which are common scaffolds in pharmaceuticals. Developing catalytic systems that can achieve this selectivity without affecting the N-allyl group would be a valuable endeavor. Additionally, the exploration of photocatalyzed reactions could reveal new cyclization pathways or C-H functionalization of the aromatic ring, driven by the electronic properties of the dinitro system. nih.gov The study of how the catalyst and reaction conditions influence the competition between reactions at the allyl group versus the aromatic ring will be a key area of investigation. nih.gov
Advanced In Situ Spectroscopic Monitoring of Reaction Mechanisms
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The application of advanced in situ spectroscopic techniques will be instrumental in achieving this. mt.com Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and in situ NMR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. spectroscopyonline.comnih.govrsc.orgrsc.org
For instance, in a catalytic cyclization reaction, in situ spectroscopy could help identify transient catalytic species or short-lived intermediates, providing insights into the catalytic cycle. nih.gov It could also be used to study the kinetics of the reaction, allowing for the determination of reaction orders and activation parameters. This information is invaluable for optimizing reaction conditions to improve yield, selectivity, and reaction time. The complexity of the spectra for a molecule like this compound will require sophisticated data analysis techniques, but the mechanistic insights gained would significantly accelerate the development of its chemistry.
Table 2: Application of In Situ Spectroscopic Techniques for Mechanistic Studies This table is illustrative and outlines potential research goals, as specific data for this compound is not currently available.
| Spectroscopic Technique | Information Gained | Potential Reaction Studied |
|---|---|---|
| In Situ FTIR (ReactIR) | Monitoring of key functional group changes (e.g., C=C, NO2, C=O) in real-time. | Catalytic reduction of nitro groups. |
| In Situ Raman Spectroscopy | Tracking changes in the aromatic ring and double bond vibrations. | Cyclization reactions involving the N-allyl group. |
| In Situ NMR Spectroscopy | Identification of transient intermediates and determination of reaction kinetics. | Asymmetric catalysis to understand catalyst-substrate interactions. |
Predictive Computational Modeling for Rational Design and Discovery
Computational chemistry offers a powerful tool for predicting the reactivity and properties of this compound, thereby guiding experimental work. ed.ac.uk Future research should leverage quantum mechanical calculations, such as density functional theory (DFT), to model potential reaction pathways. researchgate.net This can help in predicting the feasibility of a proposed transformation, identifying the most likely reaction mechanism, and understanding the origins of stereoselectivity in asymmetric reactions.
For example, computational modeling could be used to screen a variety of catalysts for a specific transformation, predicting which ones are most likely to be effective. researchgate.nettuwien.at It can also be used to calculate the energies of intermediates and transition states, providing a quantitative understanding of the reaction profile. Molecular dynamics simulations could be employed to study the conformational dynamics of the molecule and its interactions with catalysts or in different solvent environments. This predictive power can significantly reduce the amount of trial-and-error experimentation required, making the discovery and optimization of new reactions more efficient.
Rational Design of Next-Generation Chemical Probes and Reagents Based on the Scaffold
The this compound scaffold possesses features that make it an attractive starting point for the rational design of new chemical probes and reagents. researchgate.net The dinitrophenyl group is a known electrophilic aromatic system that can react with nucleophiles, suggesting its potential use in the development of covalent probes for biological targets. nih.govnih.gov The N-allyl group provides a handle for further functionalization, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or other functional groups.
Future research could focus on designing derivatives of this compound that can act as selective inhibitors or activity-based probes for specific enzymes. scispace.comdocumentsdelivered.com For example, by modifying the substituents on the aromatic ring or the nature of the N-alkyl group, it may be possible to tune the reactivity and selectivity of the molecule towards a particular biological target. The development of such probes could have significant applications in chemical biology and drug discovery, enabling the study of protein function and the identification of new therapeutic targets. The benzamide functional group itself is a common motif in many biologically active molecules, further supporting the potential of this scaffold in medicinal chemistry. nih.govnih.gov
Q & A
Q. How is 3,4-Dinitro-N-(prop-2-en-1-yl)benzamide synthesized and characterized in academic research?
The compound is synthesized via carbodiimide-mediated coupling between 3,4-dinitrobenzoic acid and propargylamine. Key steps include:
- Dissolving 3,4-dinitrobenzoic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in methanol or acetonitrile/water.
- Adding propargylamine under stirring at room temperature for 72 hours.
- Purifying via crystallization (methanol-hexane-water) to isolate the product. Characterization involves ¹H/¹³C NMR (amide proton at δ 7.83 ppm, nitro group signals), IR (amide C=O stretch at ~1638 cm⁻¹, nitro peaks at ~1350 cm⁻¹), and mass spectrometry (m/z 342.02) .
Q. What spectroscopic techniques are critical for confirming the structure of nitro-substituted benzamides?
- ¹H NMR : Identifies protons adjacent to electron-withdrawing nitro groups (downfield shifts at δ 7.5–8.5 ppm).
- IR Spectroscopy : Confirms amide bonds (C=O at ~1640 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at ~1520/1350 cm⁻¹).
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, O percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) in benzamide derivatives be resolved?
- Disorder : Use SHELXL (anisotropic refinement) to model split positions and apply restraints to thermal parameters.
- Twinning : Employ WinGX/ORTEP for data integration and HKLF5 refinement. For high-resolution data, SHELXL’s TWIN/BASF commands refine twin fractions .
- Example: Benzamide polymorphs require re-refinement with PLATON’s TWINLAW to identify twin laws .
Q. What methodologies address discrepancies in crystallographic refinement for nitrobenzamides?
- High-Resolution Data : Use SHELXL’s restraints for anisotropic displacement parameters of nitro groups.
- Hydrogen Bonding : Apply DFIX/DANG constraints to stabilize O···H interactions (e.g., amide-NH to nitro-O distances ~2.8 Å).
- Validation : Check R-factor convergence (R1 < 5%) and Fo/Fc maps for residual electron density .
Q. How is polymorphism systematically investigated in benzamide derivatives?
- Screening : Recrystallize from solvents (e.g., ethanol, DMF) under varied cooling rates.
- X-ray Diffraction : Compare unit-cell parameters (e.g., orthorhombic vs. monoclinic systems).
- Thermal Analysis : DSC/TGA identifies phase transitions (e.g., metastable Form II melting at 157°C vs. stable Form I at 201°C) .
Q. What strategies link synthetic benzamides to biological activity (e.g., cardioprotection)?
- In Vitro Models : Measure infarct size reduction in ischemia/reperfusion injury assays (e.g., Langendorff heart model).
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like angiotensin II receptors (PDB: 3R8A).
- Structure-Activity Relationships (SAR) : Correlate nitro group positioning with antioxidant efficacy via DPPH radical scavenging .
Q. How do hydrogen bonding patterns influence solid-state properties of substituted benzamides?
- X-ray Analysis : Map intermolecular interactions (e.g., N–H···O=C amide dimers, C–H···O nitro contacts).
- Computational Tools : Calculate hydrogen bond energies (e.g., Gaussian09 at B3LYP/6-31G* level) and compare with lattice energies.
- Example: Para-nitro substitution disrupts π-stacking but enhances solubility via polar interactions .
Tables for Key Data
Table 1: Spectroscopic Signatures of this compound
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| ¹H NMR | δ 7.83 (amide NH), δ 5.2–5.4 (allyl CH2) | |
| IR | 1638 cm⁻¹ (C=O), 1350 cm⁻¹ (NO₂) | |
| MS | m/z 342.02 [M+H]⁺ |
Table 2: Crystallographic Parameters for Benzamide Derivatives
| Compound | Space Group | Unit Cell (Å, °) | Challenges |
|---|---|---|---|
| Polymorph I | Pī | a=5.047, b=10.28, c=13.36, α=107.59° | Twinning (HKLF5 refinement) |
| Polymorph II | Pn | a=9.581, b=12.217, c=11.072, β=92.584° | Disorder (split sites) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
